molecular formula C23H18ClN5O2S B6005070 4-CHLORO-N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZENE-1-SULFONAMIDE

4-CHLORO-N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZENE-1-SULFONAMIDE

Cat. No.: B6005070
M. Wt: 463.9 g/mol
InChI Key: VEAUENRPNSWLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring fused with a phthalazine moiety, a sulfonamide group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium azide, primary and secondary amines

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Amines and Alcohols: Formed through reduction reactions

    Azides and Substituted Amines: Formed through nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of 4-chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzene-1-sulfonamide involves the inhibition of specific enzymes and receptors. The compound binds to the active sites of these enzymes, blocking their activity and preventing the proliferation of cancer cells . It also interferes with the synthesis of bacterial cell walls, leading to the death of microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzene-1-sulfonamide is unique due to its combined anticancer and antimicrobial properties, which are not commonly found in other triazole derivatives. Its ability to inhibit multiple targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-chloro-N-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-16-20-9-5-6-10-21(20)23-26-25-22(29(23)27-16)15-28(18-7-3-2-4-8-18)32(30,31)19-13-11-17(24)12-14-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAUENRPNSWLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)CN(C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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